3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
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Overview
Description
3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a sulfanyl-linked oxadiazole moiety
Mechanism of Action
Bromophenyl Compounds
The bromophenyl group in the compound is a common feature in many biologically active molecules. Bromine atoms can significantly alter the lipophilicity and electronic properties of a molecule, potentially affecting its interaction with biological targets .
Dimethoxyphenyl Compounds
The dimethoxyphenyl group is often used as a protective group in organic synthesis, increasing the solubility and stability of the precursor .
Oxadiazole Compounds
Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles have been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Sulfanylpyridazine Compounds
Sulfanyl groups (-SH) are known to interact with metal ions in proteins and enzymes, potentially affecting their function. Pyridazine is a diazine that consists of a six-membered ring containing two nitrogen atoms at opposite positions. It is used in the synthesis of various pharmaceutical drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Oxadiazole Formation: The oxadiazole ring is formed by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.
Thioether Linkage: The final step involves the formation of the sulfanyl linkage, typically through a nucleophilic substitution reaction where a thiol group reacts with a halomethyl derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: Depending on the desired scale, batch processes may be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.
Catalysts and Reagents: The use of catalysts to improve reaction efficiency and yield, as well as the selection of cost-effective reagents, would be critical for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to dehalogenation or ring-opening reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Dehalogenated Derivatives: From reduction of the bromophenyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic processes.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biochemical Probes: Used in research to study specific biochemical pathways or molecular targets.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying related compounds.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine: Similar structure but with a different position of the bromine atom.
3-(3-Chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine: Chlorine instead of bromine.
3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}sulfanyl)pyridazine: Thiadiazole ring instead of oxadiazole.
Uniqueness
Structural Features: The combination of a bromophenyl group, oxadiazole ring, and sulfanyl linkage in a pyridazine framework is unique, potentially conferring distinct chemical and biological properties.
Reactivity: The specific arrangement of functional groups may result in unique reactivity patterns compared to similar compounds.
This detailed overview provides a comprehensive understanding of 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-27-17-8-6-14(11-18(17)28-2)21-23-19(29-26-21)12-30-20-9-7-16(24-25-20)13-4-3-5-15(22)10-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBYSHUXJLSEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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